9h-Purin-9-amine

Vue d'ensemble

Description

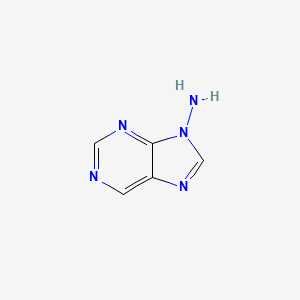

9H-Purin-9-amine, commonly known as adenine, is a heterocyclic aromatic organic compound. It is one of the two purine nucleobases used in forming nucleotides of the nucleic acids DNA and RNA. Adenine pairs with thymine in DNA and with uracil in RNA. This compound plays a crucial role in cellular respiration, forming adenosine triphosphate (ATP), and in protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-9-amine typically involves the cyclization of suitable precursors. One common method is the condensation of formamidine with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under acidic conditions. Another method involves the reaction of 4,5-diaminopyrimidine with formic acid.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Certain strains of bacteria and yeast can be genetically modified to overproduce adenine, which is then extracted and purified for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2,8-dihydroxyadenine.

Reduction: Reduction reactions are less common but can lead to the formation of dihydroadenine derivatives.

Substitution: Nucleophilic substitution reactions are prevalent, especially at the 6-position, leading to various substituted adenine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or thiols.

Major Products:

Oxidation: 2,8-Dihydroxyadenine.

Reduction: Dihydroadenine derivatives.

Substitution: Various N-substituted adenine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

9H-Purin-9-amine and its derivatives have been explored as potential therapeutic agents, particularly in the context of enzyme inhibition and anti-inflammatory properties.

Aldose Reductase Inhibition

A series of 9H-purin-6-amine derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. One notable compound, identified as 4e, exhibited an impressive IC50 value of 0.038 µM against ALR2, demonstrating its potential for treating diabetes-related conditions .

Anti-inflammatory Activity

Another study focused on a novel 9-cinnamyl-9H-purine analogue that acts as an inhibitor of the TLR4/MyD88/NF-κB signaling pathway. This compound significantly reduced nitric oxide production and pro-inflammatory cytokine levels in LPS-induced macrophages, showcasing its potential as an anti-inflammatory agent .

Biochemical Research

In biochemical assays, this compound serves as a crucial building block for studying nucleic acid interactions and enzyme mechanisms.

Enzyme Interaction Studies

The compound is utilized to investigate enzyme interactions within metabolic pathways. Its structural properties allow researchers to modify the purine scaffold to explore binding affinities and the effects on enzymatic activity.

Structural Biology

The unique structure of this compound facilitates its use in structural biology, particularly in the design of ligands for protein targets.

Bromodomain Inhibitors

Research has identified derivatives of 9H-purin-6-amine as weak bromodomain templates. These compounds were optimized to yield potent ligands with nanomolar affinity for specific bromodomains involved in cancer progression. The binding mechanism involves an induced-fit model that alters the protein's conformational dynamics, providing insights into targeted drug design .

Industrial Applications

Beyond academic research, this compound has practical applications in the pharmaceutical industry.

Pharmaceutical Synthesis

The compound is employed as a reagent in the synthesis of various pharmaceuticals, including antiviral agents and anticancer drugs. Its ability to serve as a precursor for more complex molecules makes it invaluable in drug development processes .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Aldose Reductase Inhibition | Compound 4e: IC50 = 0.038 µM |

| Anti-inflammatory Activity | Significant reduction in cytokine levels | |

| Biochemical Research | Enzyme Interaction Studies | Modifications enhance binding affinities |

| Structural Biology | Bromodomain Inhibitors | Induced-fit mechanism observed |

| Industrial Applications | Pharmaceutical Synthesis | Used as a building block for drug development |

Case Studies

- Aldose Reductase Inhibitors : A study synthesized multiple derivatives showing varying degrees of inhibition against ALR, with some compounds achieving submicromolar activity, indicating their potential utility in managing diabetic complications .

- Anti-inflammatory Purines : The development of a new purine analogue demonstrated significant anti-inflammatory effects in vitro, highlighting its therapeutic promise against inflammatory diseases .

- Bromodomain Ligands : Research on purine derivatives revealed their ability to modulate bromodomain interactions, providing a new avenue for cancer therapeutics targeting epigenetic regulation .

Mécanisme D'action

The primary mechanism of action of 9H-Purin-9-amine involves its incorporation into nucleotides, which are then used in DNA and RNA synthesis. It acts as a precursor for adenosine triphosphate (ATP), which is crucial for energy transfer in cells. Adenine also plays a role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Comparaison Avec Des Composés Similaires

Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.

Hypoxanthine: An intermediate in the biosynthesis of adenine and guanine.

Xanthine: A product of purine metabolism and a precursor of uric acid.

Uniqueness: 9H-Purin-9-amine is unique due to its specific pairing with thymine in DNA and uracil in RNA, which is essential for the accurate transmission of genetic information. Its role in ATP synthesis also sets it apart from other purines, highlighting its importance in cellular energy metabolism.

Activité Biologique

9H-Purin-9-amine, also known as 9-aminopurine, is a purine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

This compound is characterized by its purine base structure, which is fundamental to many biological processes. The compound's activity can be influenced by various substituents at the 6 and 9 positions of the purine ring, leading to a range of derivatives with distinct biological effects .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and nucleic acids. Notably, it has been identified as an inhibitor of aldose reductase (ALR), an enzyme implicated in diabetic complications. Research has shown that certain derivatives exhibit potent inhibitory effects on ALR, with IC50 values in the submicromolar range . The mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function.

Biological Activities

The following table summarizes the various biological activities associated with this compound and its derivatives:

Case Studies

- Aldose Reductase Inhibitors : A study synthesized a series of 9H-purin-6-amine derivatives that were evaluated for their ability to inhibit ALR. The most effective compound demonstrated significant inhibition, suggesting potential for treating diabetic complications .

- Antitumor Activity : Research on a specific derivative of this compound indicated its effectiveness against P388 leukemia models in mice, highlighting its potential as an anticancer agent .

- Bromodomain Interactions : The 2-amino-9H-purine scaffold was developed into a potent ligand for bromodomain proteins involved in cancer progression. This work demonstrated the induced-fit mechanism of binding, which could lead to selective targeting of BRD9 in various cancers .

Propriétés

IUPAC Name |

purin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-10-3-9-4-1-7-2-8-5(4)10/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNHPJOFZFFKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285144 | |

| Record name | 9h-purin-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-13-9 | |

| Record name | NSC40628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-purin-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.